molecular formula C9H10BrNO3 B117399 3-Bromo-2,6-dimethoxybenzamide CAS No. 150351-43-2

3-Bromo-2,6-dimethoxybenzamide

Cat. No.: B117399
CAS No.: 150351-43-2
M. Wt: 260.08 g/mol
InChI Key: DPDQIKPORRDZJR-UHFFFAOYSA-N
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Description

3-Bromo-2,6-dimethoxybenzamide is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of benzamide, characterized by the presence of bromine and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,6-dimethoxybenzamide typically involves the bromination of 2,6-dimethoxybenzoic acid followed by amidation. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include hydroxylated, alkoxylated, or aminated derivatives.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include demethylated derivatives.

    Coupling Reactions: Biaryl compounds are formed.

Scientific Research Applications

3-Bromo-2,6-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-dimethoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are necessary to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,6-dimethoxybenzamide is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various substitution, oxidation, and coupling reactions makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

3-bromo-2,6-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDQIKPORRDZJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392454
Record name 3-bromo-2,6-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150351-43-2
Record name 3-bromo-2,6-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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